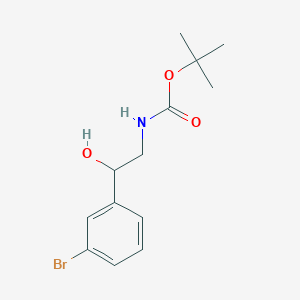

N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (Boc) group. This is typically done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

Oxidation: Formation of a carbonyl compound

Reduction: Formation of a phenyl compound

Substitution: Formation of azido or cyano derivatives

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Properties

N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine has shown potential in the development of anticancer agents. Compounds with similar structures have been reported to induce apoptosis in cancer cells through mitochondrial pathways. For instance, derivatives of this compound have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation.

Case Study:

- A related compound exhibited an IC50 value of 0.05 μM against MDA468 breast cancer cells, suggesting that modifications to the this compound structure could yield potent anticancer agents.

Neuropharmacological Effects

The compound's ability to modulate potassium channels, specifically KCNQ2 and KCNQ4, positions it as a candidate for treating neurological disorders. By opening these channels, it can reduce neuronal excitability, which is crucial for conditions such as epilepsy.

Biochemical Pathways:

- The opening of KCNQ channels influences potassium ion flow across the cell membrane, affecting neuronal signaling.

Synthetic Applications

Deprotection Strategies

The N-Boc group is widely used as a protective group in organic synthesis. Recent methodologies have focused on mild deprotection techniques that preserve sensitive functional groups while enabling further synthetic transformations.

Methodology Overview:

- A study demonstrated the use of oxalyl chloride in methanol for the selective deprotection of N-Boc groups under mild conditions, achieving yields up to 90%. This method is particularly advantageous for compounds with multiple functional groups.

| Reagent | Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Oxalyl Chloride | Methanol, Room Temperature | Up to 90 | Effective for diverse substrates |

| Zinc | CH₂Cl₂, 40 °C for 3 hours | 76–83 | Facilitates Boc deprotection and cyclization |

Case Study 1: Deprotection Methodologies

A comprehensive study on the deprotection of N-Boc groups highlighted various conditions under which efficient removal can be achieved without compromising other functional groups. The research involved screening multiple solvents and temperatures, ultimately establishing optimal conditions for diverse substrates.

Further investigations into the biological activity of this compound analogs revealed significant anti-inflammatory properties. These compounds inhibited pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), showcasing their potential in therapeutic applications for inflammatory diseases.

Mécanisme D'action

The mechanism of action of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The bromophenyl group may interact with aromatic residues in proteins, while the hydroxyethanamine moiety can form hydrogen bonds with polar groups. The Boc protecting group helps to stabilize the compound and prevent unwanted side reactions during synthesis and application.

Comparaison Avec Des Composés Similaires

N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine can be compared with other similar compounds, such as:

N-Boc-2-(4-bromophenyl)-2-hydroxyethanamine: Similar structure but with the bromine atom at the para position.

N-Boc-2-(3-chlorophenyl)-2-hydroxyethanamine: Similar structure but with a chlorine atom instead of bromine.

N-Boc-2-(3-fluorophenyl)-2-hydroxyethanamine: Similar structure but with a fluorine atom instead of bromine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the nature and position of the halogen substituent.

Activité Biologique

N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of HIV protease inhibition and other therapeutic applications. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the protection of the amine group with a Boc (tert-butyloxycarbonyl) group, followed by the introduction of the 3-bromophenyl moiety. The compound is often synthesized through multi-step processes that may include:

- Formation of Hydroxyethylamine : The initial step usually involves the formation of a hydroxyethylamine derivative, which can be achieved through reactions involving various precursors.

- Boc Protection : The amine is protected by reacting it with Boc anhydride or a similar reagent.

- Bromination : The introduction of the bromine atom at the para position of the phenyl ring is typically performed using brominating agents.

HIV Protease Inhibition

This compound has been evaluated for its activity as an HIV protease inhibitor. Research indicates that compounds with similar structural motifs exhibit significant enzyme inhibitory activity. For instance, derivatives containing phenylcarboxylic acids and boronic acids have shown potent inhibition against HIV protease, with Ki values in the low picomolar range .

| Compound Type | Ki Value (pM) | Antiviral IC50 (nM) |

|---|---|---|

| Carboxylic Acid Derivative | 12.9 | Not effective |

| Boronic Acid Derivative | 8.9 | 49 |

| Carboxamide Derivative | - | 93 |

This table illustrates how structural variations influence both enzyme inhibition and antiviral activity.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Binding : The compound's ability to form hydrogen bonds with critical residues in the active site of HIV protease contributes to its inhibitory activity.

- Cell Penetration : Structural modifications can affect the compound's ability to penetrate cellular membranes, influencing its overall antiviral efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Phenotypic Screening : A study demonstrated that modifications to similar compounds could enhance selectivity and potency against specific cancer cell lines, showcasing potential applications beyond antiviral activity .

- Synergistic Effects : Research has indicated that combining N-Boc derivatives with other agents can lead to synergistic effects in inducing apoptosis in cancer cells, highlighting their versatility in therapeutic contexts .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that specific substitutions on the phenyl ring significantly impact both enzyme inhibition and cellular uptake, providing insights for future drug design .

Propriétés

IUPAC Name |

tert-butyl N-[2-(3-bromophenyl)-2-hydroxyethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-8-11(16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESWBJPOZNMSFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.